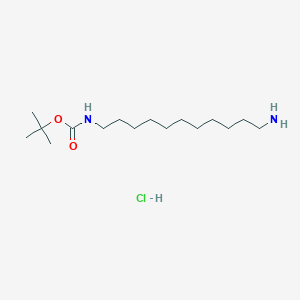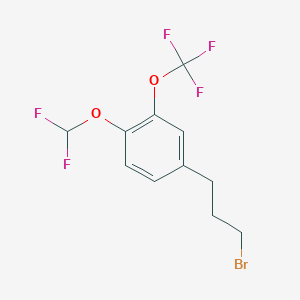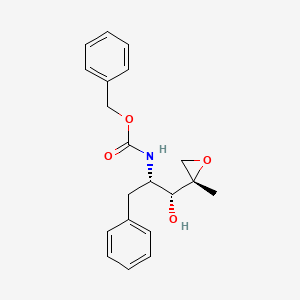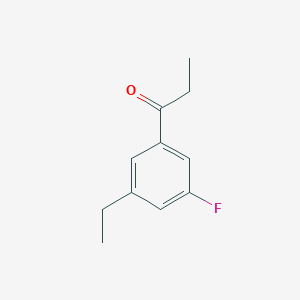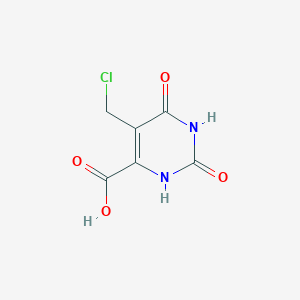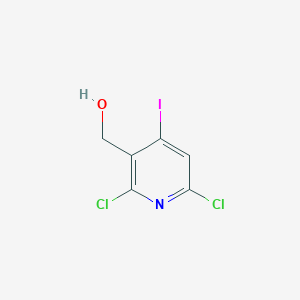
(2,6-Dichloro-4-iodopyridin-3-YL)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is a chemical compound with the molecular formula C6H4Cl2INO. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of two chlorine atoms, one iodine atom, and a methanol group attached to the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-iodopyridin-3-YL)methanol typically involves the halogenation of pyridine derivatives. One common method is the iodination of 2,6-dichloropyridine using iodine and a suitable oxidizing agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring. The resulting intermediate is then subjected to a reduction reaction to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
化学反应分析
Types of Reactions
(2,6-Dichloro-4-iodopyridin-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in a simpler pyridine derivative.
Substitution: The chlorine and iodine atoms can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2,6-dichloro-4-iodopyridine-3-carboxylic acid.
Reduction: Formation of 2,6-dichloropyridin-3-ylmethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
科学研究应用
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of agrochemicals and other specialty chemicals.
作用机制
The mechanism of action of (2,6-Dichloro-4-iodopyridin-3-YL)methanol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The presence of halogen atoms enhances its binding affinity to the target proteins, making it a potent inhibitor.
相似化合物的比较
Similar Compounds
2,6-Dichloro-4-iodopyridine: Lacks the methanol group but shares similar halogenation patterns.
2,6-Dichloropyridin-3-ylmethanol: Lacks the iodine atom but has a similar structure.
4-Iodo-2,6-dimethylpyridine: Contains methyl groups instead of chlorine atoms.
Uniqueness
(2,6-Dichloro-4-iodopyridin-3-YL)methanol is unique due to the combination of chlorine, iodine, and methanol groups on the pyridine ring. This unique structure imparts specific chemical properties that make it valuable for various research applications.
属性
分子式 |
C6H4Cl2INO |
|---|---|
分子量 |
303.91 g/mol |
IUPAC 名称 |
(2,6-dichloro-4-iodopyridin-3-yl)methanol |
InChI |
InChI=1S/C6H4Cl2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2 |
InChI 键 |
WARXEYTZQBFFSZ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)Cl)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)

